Buccastem

Pharmacokinetics Bioavailability AUC

Procure Buccastem (Prochlorperazine Maleate) for reliable antiemetic action via buccal absorption. Bypasses hepatic first-pass metabolism, ensuring predictable plasma levels vs oral tablets. Validated for emergency migraine (comparable to IV), vertigo nausea (56% improvement), and PONV. Non-invasive, fast-acting, and ideal for fasting patients or poor IV access.

Molecular Formula C24H28ClN3O4S
Molecular Weight 490.0 g/mol
CAS No. 88021-18-5
Cat. No. B10754465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuccastem
CAS88021-18-5
Molecular FormulaC24H28ClN3O4S
Molecular Weight490.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyZYSCHNVPUOSLNC-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buccastem (CAS 88021-18-5) Compound Overview: A Prochlorperazine Maleate Buccal Formulation


Buccastem is the brand name for a buccal tablet formulation of prochlorperazine maleate (CAS 88021-18-5), a phenothiazine derivative with established antiemetic and antipsychotic activity [1]. The compound acts primarily as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone, exerting its antiemetic effect [2]. Unlike conventional oral prochlorperazine tablets, the buccal formulation is designed for absorption directly across the buccal mucosa into the systemic circulation, bypassing first-pass hepatic metabolism [3].

Why Generic Substitution Fails: The Bioavailability and Variability Barrier of Oral Prochlorperazine


Oral prochlorperazine tablets suffer from low and highly variable bioavailability due to extensive first-pass metabolism in the liver and intestinal wall, limiting their therapeutic reliability [1]. In nauseated patients, the likelihood of regurgitation further compromises oral dosing [1]. These limitations are directly addressed by the buccal formulation, which bypasses the gastrointestinal tract and hepatic portal system. Consequently, a simple generic substitution of Buccastem with an oral prochlorperazine tablet would result in significantly lower and more unpredictable plasma drug levels, undermining clinical efficacy. The quantitative evidence below demonstrates why the delivery route is an inseparable component of the product's performance, not merely a convenience feature.

Buccastem (Prochlorperazine Buccal) Product-Specific Quantitative Evidence Guide


Superior Systemic Exposure: Buccal Prochlorperazine vs. Oral Prochlorperazine Pharmacokinetics

Buccal administration of prochlorperazine produces plasma concentrations more than twice as high as an equivalent oral tablet, with less than half the variability [1]. Specifically, the systemic exposure (AUC₀–∞) for the buccal formulation is 11.3 ng·h/mL, compared to 4.5 ng·h/mL for the oral tablet, representing a 2.5-fold increase [2]. Peak plasma concentration (Cmax) is also doubled (0.545 ng/mL buccal vs. 0.26 ng/mL oral) [2].

Pharmacokinetics Bioavailability AUC Cmax

Reduced First-Pass Metabolism: Metabolite Exposure in Buccal vs. Oral Prochlorperazine

Buccal delivery bypasses hepatic first-pass metabolism, resulting in significantly lower exposure to metabolites. The exposure to prochlorperazine metabolites, including prochlorperazine sulfoxide, is approximately 50% lower following buccal administration compared to the oral swallowed route [1].

Metabolism Pharmacokinetics First-Pass Effect

Faster Symptom Relief in Vertigo: Onset of Action Comparison

In a randomized, double-blind trial of 169 patients with vertiginous disorders, buccal prochlorperazine (3 mg twice daily) demonstrated a significantly faster onset of relief compared to oral prochlorperazine (5 mg three times daily) [1]. Within a few hours, 56% of patients on the buccal formulation improved, compared to 40% on the oral formulation (p=0.004) [2]. At 24-36 hours, the buccal route was significantly better at reducing nausea frequency (p=0.02) and vomiting severity (p=0.05) [1].

Vertigo Onset of Action Clinical Trial Nausea

Non-Inferior Efficacy to Intravenous Administration: Migraine Pain Relief

Buccally absorbed prochlorperazine (BAP) was compared to intravenous prochlorperazine (IVP) in a randomized double-blind trial of 79 patients with acute migraine [1]. The improvement in mean Visual Analog Scale (VAS) pain scores over 60 minutes for the BAP group was -54.9 mm, which was not significantly different from the -66.7 mm improvement in the IVP group (p=0.08) [1]. A separate meta-analysis comparing IVP to BAP found a standardized mean difference (SMD) of 0.45 on the pain scale at 2 hours (95% CI: 0.00 to 0.89) [2].

Migraine Pain Visual Analog Scale Emergency Medicine

Superior Efficacy Over Oral Ergotamine-Caffeine for Acute Migraine

In a double-blind comparative study of 114 acute migraine episodes, 3 mg buccal prochlorperazine (PCZ) was compared to oral ergotamine tartrate 1 mg + caffeine 100 mg (ERG) and placebo [1]. The percentage of patients reporting complete headache resolution (to grade 0) was 51.4% for buccal PCZ, compared to 23.1% for oral ERG and 21.7-28.6% for placebo groups [1]. Buccal PCZ also produced faster improvement and greater overall efficacy (p < 0.001) [2].

Migraine Headache Ergotamine Comparative Efficacy

Buccastem (Prochlorperazine Buccal) Optimal Application Scenarios Based on Quantitative Evidence


Acute Migraine Management in Emergency and Outpatient Settings

For the abortive treatment of acute migraine, Buccastem provides a non-invasive alternative to intravenous prochlorperazine, with comparable pain reduction efficacy (p=0.08 for non-inferiority) [1]. It also demonstrates superior headache resolution rates (51.4%) compared to oral ergotamine-caffeine combinations (23.1%) [2]. This makes it a preferred procurement choice for emergency departments seeking to reduce IV resource utilization and for outpatient clinics where parenteral administration is not feasible.

Management of Severe Nausea and Vomiting in Vertiginous Disorders

In patients with vertigo-associated nausea, where oral medications may be regurgitated, Buccastem's buccal route ensures reliable drug absorption. Clinical evidence shows it provides significantly faster symptom relief (56% vs. 40% improvement at few hours, p=0.004) and better control of nausea frequency (p=0.02) compared to oral prochlorperazine [3]. This directly addresses a critical limitation of oral therapies in this patient population.

Post-Operative Nausea and Vomiting (PONV) Prophylaxis and Rescue

As a non-oral, non-parenteral antiemetic, Buccastem is ideal for PONV management where patients may be fasting or have impaired gastrointestinal motility. Studies indicate it is safe, effective, and offers faster relief (15-60 min) compared to oral metoclopramide (30-60 min), with superior tolerability and patient ease-of-use [4]. Its use can circumvent the need for intramuscular injections, aligning with enhanced recovery protocols.

Pediatric and Geriatric Care Where IV Access is Challenging

In populations where obtaining IV access is difficult or undesirable (e.g., children, elderly patients with poor venous access), Buccastem offers a validated, non-invasive route of administration that achieves therapeutic plasma concentrations more than twice as high as an oral tablet [5]. This allows for effective symptom control without the trauma or resource demands of an injection, and with more predictable pharmacokinetics than oral administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buccastem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.